(2s)-2-(4-Bromophenyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-bromophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMSBXAXPYFDAE-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651643 | |
| Record name | (2S)-2-(4-Bromophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920798-90-9 | |
| Record name | (2S)-2-(4-Bromophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Strategic Derivatization of 2s 2 4 Bromophenyl Morpholine
Transformations Involving the Bromine Substituent on the Phenyl Ring
The carbon-bromine bond on the phenyl ring of (2S)-2-(4-Bromophenyl)morpholine serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of C-C bonds. masterorganicchemistry.com The bromine atom in this compound makes it an ideal substrate for several of these transformations.
The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 4-position of the phenyl ring. The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. While specific research on this exact compound is not prevalent, the reaction is widely applicable to aryl bromides. researchgate.netnih.gov
A typical reaction would involve treating this compound with an arylboronic acid in a solvent such as dioxane or toluene, with a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate. clockss.org
The Sonogashira coupling provides a route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. gold-chemistry.orgwikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The alkynylated products of this compound are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials. scirp.org
The Heck reaction is a palladium-catalyzed process that forms a substituted alkene by coupling an aryl halide with an alkene. organic-chemistry.orglibretexts.orgmagtech.com.cn This reaction offers a method to introduce vinyl groups onto the phenyl ring of this compound, leading to the formation of stilbene-like structures and other vinylarenes. The reaction is typically carried out in the presence of a palladium catalyst, a base (like triethylamine), and a phosphine (B1218219) ligand. masterorganicchemistry.com
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted Alkene |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. pleiades.online The phenyl ring of this compound lacks such activating groups, making direct SNAr reactions challenging under standard conditions.
However, nucleophilic substitution of the bromine atom may be possible under forcing conditions, such as high temperatures and pressures, or by using highly reactive nucleophiles. mdpi.comrsc.org Alternatively, the reactivity can be enhanced by modifying the electronic properties of the aromatic ring through the introduction of activating groups in separate synthetic steps. For instance, nitration of the phenyl ring would significantly increase its susceptibility to nucleophilic attack.
Magnesium-Halogen Exchange and Lithium-Halogen Exchange for Grignard and Organolithium Reagent Formation
The bromine atom of this compound can be converted into a more reactive organometallic species through metal-halogen exchange. This opens up a different avenue for C-C bond formation, where the derivatized compound acts as a nucleophile.
Magnesium-halogen exchange is used to form Grignard reagents. masterorganicchemistry.com Reacting this compound with magnesium metal, typically in an ether solvent like THF or diethyl ether, would yield the corresponding phenylmagnesium bromide derivative. youtube.comresearchgate.net This Grignard reagent can then be used in a wide array of subsequent reactions, such as additions to aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. unp.edu.ar
Lithium-halogen exchange offers another method to generate a highly reactive organometallic intermediate. wikipedia.org Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures would result in the rapid exchange of the bromine atom for a lithium atom. harvard.edunih.govprinceton.edu The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles.
Table 2: Formation and Reactivity of Organometallic Intermediates
| Reagent | Organometallic Intermediate | Subsequent Reaction Example | Product of Subsequent Reaction |
|---|---|---|---|
| Mg, THF | Grignard Reagent | Reaction with CO₂ then H₃O⁺ | 4-((2S)-morpholin-2-yl)benzoic acid |
| n-BuLi, Et₂O | Organolithium Reagent | Reaction with DMF | 4-((2S)-morpholin-2-yl)benzaldehyde |
Reactions at the Morpholine (B109124) Nitrogen Atom
The secondary amine of the morpholine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation, N-acylation, and the formation of other nitrogen-linked derivatives.
N-Alkylation and N-Acylation Reactions for Functional Group Introduction
N-Alkylation of the morpholine nitrogen can be achieved by reacting this compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.netresearchgate.net This reaction introduces an alkyl group onto the nitrogen atom, modifying the compound's steric and electronic properties. Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) provides another efficient route to N-alkylated products.
N-Acylation involves the reaction of the morpholine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. jocpr.com This reaction results in the formation of a stable amide linkage and is a common method for introducing carbonyl-containing functional groups.
Formation of Amide, Sulfonamide, and Carbamate (B1207046) Derivatives
Building upon the principle of N-acylation, a variety of important derivatives can be synthesized from the morpholine nitrogen.
Amide derivatives are formed as described above through N-acylation with carboxylic acid derivatives. nih.govresearchgate.netnih.gov
Sulfonamide derivatives are prepared by reacting this compound with a sulfonyl chloride in the presence of a base. semanticscholar.orgnih.govmdpi.comsci-hub.sesigmaaldrich.com This reaction yields a stable sulfonamide linkage, a functional group that is a key component in many pharmaceutical agents.
Carbamate derivatives can be synthesized by treating this compound with a chloroformate or by reacting it with an isocyanate. The carbamate functional group is another important moiety in medicinal chemistry and materials science.
Table 3: Derivatization of the Morpholine Nitrogen
| Reaction Type | Reagent | Functional Group Introduced | Product Class |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base | Alkyl Group | Tertiary Amine |
| N-Acylation | Acyl Chloride, Base | Acyl Group | Amide |
| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonyl Group | Sulfonamide |
| Carbamate Formation | Chloroformate, Base | Carbamoyl Group | Carbamate |
Computational and Mechanistic Investigations of 2s 2 4 Bromophenyl Morpholine and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature of molecules, which is fundamental to understanding their reactivity and interactions. aps.org
Density Functional Theory (DFT) Studies for Optimized Geometries and Molecular Orbitals
Density Functional Theory (DFT) has become a powerful tool for predicting the structural and electronic properties of organic molecules. mdpi.com For (2S)-2-(4-Bromophenyl)morpholine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to determine its most stable three-dimensional structure. researchgate.net
The optimization process would yield key geometrical parameters. The morpholine (B109124) ring is expected to adopt a chair conformation, which is the most stable arrangement for this heterocyclic system. acs.org The bulky 4-bromophenyl group at the C-2 position would preferentially occupy an equatorial position to minimize steric hindrance.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value | Description |
| C-N Bond Length | ~1.47 Å | Typical single bond length between carbon and nitrogen in a saturated heterocycle. |
| C-O Bond Length | ~1.43 Å | Typical single bond length between carbon and oxygen in an ether-like environment. |
| C-Br Bond Length | ~1.91 Å | Standard bond length for a bromine atom attached to an aromatic ring. |
| C-C-N-C Dihedral Angle | ~55-60° | Indicative of the puckering of the morpholine ring in a chair conformation. |
| C-C-O-C Dihedral Angle | ~55-60° | Also characteristic of the chair conformation of the morpholine ring. |
Note: The values in this table are estimations based on typical bond lengths and angles found in similar structures and general principles of conformational analysis. Actual values would be obtained from specific DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring and the nitrogen and oxygen atoms of the morpholine ring, which possess lone pairs of electrons. The LUMO is likely to be distributed over the antibonding orbitals of the aromatic ring.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com
Table 2: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Characteristics |
| Ionization Potential (I) | I ≈ -EHOMO | Moderate; influenced by the aromatic ring and heteroatoms. |
| Electron Affinity (A) | A ≈ -ELUMO | Moderate; influenced by the aromatic system. |
| Electronegativity (χ) | χ = (I + A) / 2 | Indicates the molecule's overall ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A larger HOMO-LUMO gap would imply greater hardness and lower reactivity. |
| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating a higher propensity to react if the value is larger. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of the molecule to act as an electrophile. |
Note: The qualitative predictions are based on the expected electronic structure. Precise values would require specific DFT calculations.
Electrostatic Potential Surface Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. wolfram.commdpi.com The MEP map illustrates regions of positive, negative, and neutral electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com
For this compound, the MEP surface would likely show the following features:
Negative Potential (Red/Yellow): Concentrated around the oxygen and nitrogen atoms of the morpholine ring due to their high electronegativity and lone pairs of electrons. These are the most probable sites for electrophilic attack and hydrogen bonding interactions. scispace.com
Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the morpholine ring, making it a potential site for nucleophilic attack or deprotonation.
Neutral/Slightly Negative Potential (Green/Orange): The π-system of the 4-bromophenyl ring would exhibit a region of negative potential above and below the plane of the ring, which is characteristic of aromatic systems and can be involved in π-π stacking interactions. mdpi.com The bromine atom would also contribute to the local electronic landscape.
Molecular Modeling and Simulation Approaches for Conformational Analysis and Reaction Mechanisms
Molecular modeling and simulations provide a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and the elucidation of reaction pathways.
Conformational Landscape Exploration of the Morpholine Ring
The morpholine ring is a flexible six-membered heterocycle that primarily exists in a chair conformation to minimize torsional and angular strain. nih.govacs.org However, it can undergo ring-flipping to an alternative chair conformation. For substituted morpholines like this compound, the conformational equilibrium is dictated by the steric and electronic properties of the substituent.
The 4-bromophenyl group at the C-2 position is sterically demanding. As such, the conformational equilibrium will strongly favor the chair conformation where this bulky group occupies the equatorial position. The axial conformation would lead to significant 1,3-diaxial interactions, destabilizing the structure. Computational methods like molecular dynamics simulations or potential energy surface scans can be used to quantify the energy difference between the equatorial and axial conformers, which is expected to be significant. acs.org Recent studies have highlighted the importance of such conformational preferences in determining the biological activity and reactivity of morpholine-containing compounds. researchgate.netacs.org
Elucidation of Reaction Pathways and Transition States in Key Synthetic Steps
A common synthetic route to 2-aryl-morpholines involves the reaction of a suitable aminoethanol with an aryl-bromomethyl-ketone, which proceeds through an intermediate that spontaneously cyclizes. nih.gov Computational modeling can be employed to investigate the mechanism of this cyclization step for this compound.
The reaction would likely proceed via an SN2 reaction where the nitrogen of the aminoethanol attacks the carbon bearing the bromine atom, followed by an intramolecular cyclization. DFT calculations can be used to model the potential energy surface of this reaction, identifying the structures of the transition states and intermediates.
Key mechanistic insights that could be gained from computational studies include:
Transition State Geometry: The geometry of the transition state for the ring-closing step would reveal the atomic arrangement at the point of highest energy, providing information on bond breaking and bond formation.
Activation Energy: The calculated energy barrier for the reaction would indicate the feasibility of the proposed pathway under specific reaction conditions.
Stereoselectivity: For the synthesis of the enantiomerically pure (2S) isomer, computational studies could help in understanding the role of chiral catalysts or auxiliaries in directing the stereochemical outcome of the reaction.
Insights into Enantioselective Induction Mechanisms
The stereochemical outcome of reactions involving the formation of substituted morpholines is governed by a delicate interplay of steric and stereoelectronic effects. These principles are fundamental to understanding how a specific enantiomer, such as this compound, can be synthesized or how it might induce stereoselectivity in other reactions.
Mechanistic studies on the synthesis of 2- and 3-substituted morpholine congeners reveal that diastereoselectivity is often a direct result of avoiding specific steric clashes and embracing favorable electronic interactions. acs.org For instance, in reactions proceeding through radical intermediates, the conformational preferences of the transition states are key. One significant factor is the avoidance of pseudo A¹,³ strain, which is the steric repulsion between a substituent at the C-3 position and the substituent on the morpholine nitrogen. acs.org Computational models can predict conformations that minimize this strain, thereby favoring the formation of one diastereomer over another.
Furthermore, the anomeric effect, an electronic interaction involving the overlap of a lone pair on the ring oxygen with an adjacent anti-bonding (σ*) orbital, plays a crucial role. acs.org This effect can stabilize specific conformations, directing the approach of incoming reagents and thus influencing the stereochemical outcome. In the context of enantioselective synthesis, chiral catalysts, such as chiral guanidinium (B1211019) salts or metal-ligand complexes, are designed to exploit these subtle differences. acs.org Density Functional Theory (DFT) studies have shown that cooperative interactions between a chiral catalyst, a solvent molecule, and the substrate can stabilize the transition state for the desired enantioselective pathway, for example, during a stereoselective proton transfer step. acs.org The specific stereochemistry of a product is often confirmed through advanced techniques like X-ray diffraction analysis. acs.org
Structure-Reactivity Relationships in 2-Substituted Morpholines and Their Derivatives
The relationship between the molecular structure of 2-substituted morpholines and their chemical reactivity or biological activity is a critical area of study, often explored through quantitative structure-activity relationships (QSAR). nih.govmdpi.com By systematically modifying the substituents on the morpholine ring or its appended groups, researchers can tune the molecule's properties for specific applications.
Computational Studies on Substituent Effects on Reactivity and Selectivity
Computational chemistry provides powerful tools to probe how different substituents influence the reactivity and selectivity of morpholine derivatives. These in silico methods allow for the rapid analysis of numerous analogues, guiding synthetic efforts toward compounds with desired properties. nih.gov
A primary way substituents exert their influence is through electronic effects. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aryl ring of a 2-aryl-morpholine can significantly alter the electron distribution within the molecule. This, in turn, affects its reactivity and interaction with biological targets. For example, in a study of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, the nature of the substituents on an associated benzamide (B126) moiety had a profound impact on cytotoxic activity. mdpi.com The presence of strongly electron-withdrawing trifluoromethyl groups was found to significantly increase the potency against several cancer cell lines. mdpi.com
The following interactive table showcases the effect of different substituents on the cytotoxic activity (IC₅₀) of morpholine-containing compounds against the A549 lung cancer cell line, as reported in a study on mTOR inhibitors. mdpi.com
| Compound | Substituents on Benzamide Ring | IC₅₀ (µM) against A549 cells |
| 10c | 3,5-difluoro | 3.73 ± 0.17 |
| 10d | 3-fluoro, 5-trifluoromethyl | 0.062 ± 0.01 |
| 10e | 3,5-bis(trifluoromethyl) | 0.033 ± 0.003 |
| 10f | 3,5-difluoro | (Inactive, selective for MCF-7) |
| Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives. mdpi.com Note: These compounds are analogues and not direct derivatives of this compound, but they illustrate the principle of substituent effects. |
Steric effects also play a critical role. The size and position of a substituent can hinder or facilitate the approach of a reactant or the binding to an active site. acs.org In some cases, bulky substituents are used to halt a reaction at a desired stage, demonstrating that steric hindrance can be a tool for controlling selectivity. acs.org
Prediction of Preferred Reactant Orientations in Catalytic Cycles
Predicting the three-dimensional arrangement of reactants as they approach each other within a catalytic cycle is crucial for understanding and controlling selectivity. Computational modeling has become an indispensable tool for visualizing these transient states. nih.govyoutube.com
Methods like molecular docking and molecular dynamics (MD) simulations are used to predict the preferred orientation of a molecule within the active site of an enzyme or a synthetic catalyst. mdpi.com For instance, in the development of mTOR inhibitors, docking studies were used to identify the strong binding interactions of morpholine-containing derivatives, and MD simulations over periods up to 100 nanoseconds confirmed the stability of these protein-ligand complexes. mdpi.com These simulations provide a dynamic picture of how the molecule orients itself to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, which is analogous to predicting reactant orientation in a catalytic process.
For chemical reactions, the goal is to locate the transition state (TS) geometry on the potential energy surface. rowansci.com A transition state is a high-energy, transient species that represents the structural average between the substrate and the product. youtube.com Various computational algorithms, such as Linear Synchronous Transit (LST) and Quadratic Synchronous Transit (QST), have been developed to find these geometries by interpolating between the reactant and product structures. rowansci.com More advanced techniques involve relaxed surface scans, where a specific coordinate like a bond distance is systematically changed to map out the reaction pathway and locate the highest energy point. youtube.com By accurately modeling the transition state, chemists can understand why a particular stereochemical or regiochemical outcome is favored, as the preferred orientation of the reactants will be the one that leads to the lowest energy transition state. youtube.com These predictive models allow for the rational design of catalysts and substrates to achieve high levels of selectivity in chemical transformations.
Applications of 2s 2 4 Bromophenyl Morpholine As a Chiral Building Block in Advanced Organic Synthesis
Enantioselective Construction of Complex Organic Molecules
The enantioselective synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Chiral building blocks, such as (2S)-2-(4-Bromophenyl)morpholine, play a pivotal role in this endeavor by providing a pre-defined stereochemical element that can be incorporated into a target molecule, thereby controlling its absolute stereochemistry.
Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis
While specific examples detailing the use of this compound for the synthesis of chiral auxiliaries and ligands are not extensively documented in the reviewed literature, the inherent structural features of this compound make it an excellent candidate for such applications. Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which they are cleaved and can ideally be recovered. The secondary amine of this compound could be readily acylated with a prochiral acid chloride or anhydride, with the chiral morpholine (B109124) unit directing subsequent reactions such as alkylations or aldol (B89426) additions at the α-position.
Furthermore, the development of novel chiral ligands for asymmetric catalysis is a continuous pursuit. The nitrogen and oxygen atoms of the morpholine ring, along with the potential for modification of the bromophenyl group, provide multiple coordination sites for metal centers. For instance, N-alkylation or N-arylation of the morpholine nitrogen could introduce additional ligating groups, leading to the formation of bidentate or tridentate ligands. These ligands, when complexed with transition metals like rhodium, palladium, or ruthenium, could be employed in a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The chirality of the this compound backbone would be crucial for inducing enantioselectivity in the catalyzed reaction. Research on morpholine-functionalized β-diketiminato ligands complexed with rare-earth metals has demonstrated their catalytic activity in C-O and C-N bond formation, highlighting the potential of morpholine-based ligands in catalysis. rsc.orgresearchgate.net
Incorporation into Natural Product Synthesis and Analogues
The direct incorporation of this compound into the total synthesis of a natural product has not been prominently reported. However, its value as a building block for the synthesis of natural product analogues is significant. Many natural products contain morpholine or related heterocyclic cores. lifechemicals.comresearchgate.net The synthesis of analogues allows for the exploration of structure-activity relationships (SAR) and the optimization of the pharmacological properties of a natural product lead.
A notable example of this strategy is the synthesis of morpholine-based analogues of the marine macrolide (-)-Zampanolide. researchgate.net In these studies, a functionalized morpholine building block was synthesized and incorporated into the macrolide structure, replacing the original tetrahydropyran (B127337) ring. This modification led to analogues with potent antiproliferative activity, demonstrating that the morpholine ring can serve as a viable bioisostere for other cyclic ethers in complex natural products. researchgate.net Although a different morpholine derivative was used in this specific synthesis, the principle is directly applicable to this compound. Its pre-defined stereochemistry and the presence of the bromophenyl group, which can be further functionalized via cross-coupling reactions, would allow for the generation of a diverse range of natural product analogues with potentially improved or novel biological activities.
Design and Preparation of Chemical Libraries for Research Screening
The exploration of chemical space is a critical aspect of drug discovery. The synthesis of chemical libraries containing diverse and complex molecules is essential for identifying new lead compounds against a wide range of biological targets.
Diversity-Oriented Synthesis Utilizing the Morpholine Scaffold
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules. frontiersin.orgscispace.com The morpholine scaffold is an excellent starting point for DOS due to its conformational flexibility and the presence of multiple functionalization points. frontiersin.orgresearchgate.net While specific DOS libraries originating from this compound are not extensively described, the principles of DOS are highly applicable.
Starting with N-protected this compound, a variety of diversification strategies can be envisioned. The bromine atom on the phenyl ring serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of substituents at this position, creating significant appendage diversity. Furthermore, the nitrogen atom, after deprotection, can be functionalized with a diverse set of building blocks through acylation, alkylation, or reductive amination. The combination of these diversification strategies would lead to a large and diverse library of molecules based on the chiral this compound scaffold, suitable for high-throughput screening.
Table 1: Potential Diversity-Oriented Synthesis Reactions with this compound
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Resulting Diversity |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | C-Br bond on phenyl ring | Introduction of diverse aryl and alkyl groups |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | C-Br bond on phenyl ring | Introduction of diverse amine functionalities |
| N-Acylation | Acid Chloride/Anhydride, Base | Morpholine Nitrogen | Introduction of various acyl groups |
| N-Alkylation | Alkyl Halide, Base | Morpholine Nitrogen | Introduction of diverse alkyl substituents |
Fragment-Based Design and Synthesis of Advanced Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of new drug candidates. medchemexpress.com This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify weak binders to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The morpholine ring is a common motif in fragment libraries due to its favorable physicochemical properties, including its hydrogen bond accepting capabilities and its ability to improve the solubility and metabolic stability of a molecule. nih.gov
This compound itself, or derivatives thereof, can be considered a valuable fragment for FBDD. Its three-dimensional structure and defined stereochemistry can provide specific interactions within a protein binding pocket. The bromine atom offers a vector for fragment growing or linking strategies. For example, a fragment hit containing the this compound core could be optimized by synthesizing analogues where the bromine is replaced with other functional groups via cross-coupling reactions to enhance binding affinity and selectivity.
Development of Novel Heterocyclic Systems Bearing the 4-Bromophenyl-Morpholine Moiety
The synthesis of novel heterocyclic systems is a central theme in medicinal chemistry, as these scaffolds often form the core of new therapeutic agents. The this compound moiety can serve as a starting point for the construction of more complex, fused heterocyclic systems.
The secondary amine of the morpholine ring can participate in a variety of cyclization reactions. For instance, reaction with α,β-unsaturated esters or ketones could lead to the formation of fused piperidinone or piperidinol rings. Intramolecular cyclization strategies can also be employed. For example, if the nitrogen atom is functionalized with a chain containing a suitable electrophile, an intramolecular cyclization could lead to the formation of bicyclic systems.
Furthermore, the bromophenyl group can be used to construct fused ring systems. For example, a palladium-catalyzed intramolecular Heck reaction, where a vinyl group is introduced at the nitrogen atom, could lead to the formation of a fused dihydropyridine (B1217469) ring. Alternatively, the bromine can be converted to other functional groups that can then participate in cyclization reactions. The development of such novel heterocyclic systems based on the this compound scaffold would provide access to new areas of chemical space with the potential for novel biological activities. While direct examples starting from this specific compound are sparse, the synthesis of novel heterocyclic compounds from various building blocks is a well-established field, and the reactivity of the morpholine and bromophenyl groups allows for the application of these methods. researchgate.netresearchgate.net
Fusion Reactions for Bridged Morpholine Derivatives
The synthesis of bridged morpholine derivatives often involves intramolecular cyclization strategies to create bicyclic systems. While specific examples detailing the use of this compound in fusion reactions to form bridged derivatives are not extensively documented in publicly available literature, the general principles of morpholine chemistry allow for the prediction of such transformations. For instance, a general strategy for producing bridged morpholines involves a palladium-catalyzed carboamination reaction. e3s-conferences.org This approach has been successful in creating fused bi-cyclic morpholines. e3s-conferences.org
Another relevant synthetic route describes the creation of 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane, which are bridged morpholine systems. rsc.org These syntheses commence from furan-2,5-dicarboxylic acid and 4H-pyran-2,6-dicarboxylic acid, respectively, and employ a key solvent-free cyclization step. rsc.org Such methodologies could potentially be adapted for derivatives of this compound to generate novel bridged structures with specific stereochemistry. The introduction of alkyl substitutions at the third position of the morpholine ring has been shown to increase anticancer activity, and bridged morpholine moieties can penetrate deep into the pocket of the mTOR enzyme, making them potent and selective inhibitors. e3s-conferences.org
Contribution to Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts
The morpholine ring is a key pharmacophore in medicinal chemistry, and its derivatives are the subject of extensive structure-activity relationship (SAR) studies. e3s-conferences.orgnih.gov The ability of the morpholine moiety to interact with target proteins and modify pharmacokinetic properties makes it a valuable component in drug design. e3s-conferences.org SAR studies on morpholine derivatives have revealed key structural features that contribute to their biological activity.
For instance, in the context of anticancer activity, SAR studies have shown that substitution on the morpholine ring can significantly influence potency. e3s-conferences.orgsci-hub.se Specifically, the presence of an aromatic ring with a halogen substituent on morpholine derivatives has been linked to an increase in inhibitory activity against certain cancer cell lines. sci-hub.se This highlights the potential importance of the 4-bromophenyl group in this compound for biological activity. Furthermore, substitutions at the C-4 position of the phenyl ring have been found to be positive for activity. e3s-conferences.org
The 2-phenyl analogues of morpholine have been shown to possess central dopaminergic and analgesic activities. nih.gov Moreover, 2-phenyl and particularly 2-biphenyl derivatives exhibit antioxidant, anti-inflammatory, and immunomodulating properties. nih.gov These findings underscore the significance of the aryl substituent at the 2-position of the morpholine ring in determining the pharmacological profile.
The following table summarizes the key findings from SAR studies on various morpholine derivatives, providing insights into the potential contributions of the structural motifs present in this compound.
| Structural Modification | Observed Biological Activity/Property | Relevant Compound Class |
| Alkyl substitution at the 3-position of the morpholine ring | Increased anticancer activity e3s-conferences.org | Substituted morpholines |
| Bridged morpholine moiety | Can penetrate deep into the pocket of mTOR, acting as a potent and selective inhibitor e3s-conferences.org | Bridged morpholines |
| Aromatic ring with halogen substituent on the morpholine | Increased inhibitory activity against HepG2 cell line sci-hub.se | Morpholine-substituted aromatics |
| C-4 substituted phenyl group | Positive for activity e3s-conferences.org | Phenylmorpholines |
| 2-Phenyl substitution | Central dopaminergic and analgesic activities nih.gov | 2-Phenylmorpholines |
| 2-Biphenyl substitution | Good antioxidant, anti-inflammatory, and immunomodulating action nih.gov | 2-Biphenylmorpholines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-(4-Bromophenyl)morpholine, and how can reaction conditions be monitored in real-time?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions, where stereochemical control is critical. For example, chiral resolution or asymmetric catalysis may be employed to ensure the (2S) configuration. Real-time monitoring can utilize in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation or high-performance liquid chromatography (HPLC) to assess enantiomeric excess . For bromophenyl derivatives, intermediates like 4-bromophenyl precursors (e.g., ) can be coupled with morpholine under controlled conditions.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer :
- X-ray crystallography provides definitive stereochemical confirmation, as demonstrated for structurally related bromophenyl-morpholine compounds (e.g., single-crystal studies in and ).
- Nuclear magnetic resonance (NMR) : Use chiral shift reagents or enantiopure solvents to distinguish diastereomers in or spectra.
- Circular dichroism (CD) can validate optical activity, while polarimetry quantifies enantiomeric excess .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and transition states. For example:
- Calculate the electrophilicity index to predict susceptibility to nucleophilic attack at the morpholine nitrogen or bromophenyl ring.
- Simulate reaction pathways for bromine displacement (e.g., SNAr mechanisms) using software like Gaussian or ORCA. Studies on fluorinated morpholine analogs ( ) provide methodological precedents .
Q. What strategies can resolve contradictions in reported reaction yields or byproduct formation during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield.
- Advanced chromatography-mass spectrometry (LC-MS/GC-MS) identifies low-abundance byproducts (e.g., debrominated or oxidized species).
- Cross-validate findings with independent labs, addressing limitations like sample degradation (e.g., highlights organic compound stability during prolonged experiments) .
Q. How does the bromophenyl substituent influence the compound’s adsorption behavior on catalytic surfaces, and how can this be experimentally probed?
- Methodological Answer :
- Microspectroscopic imaging (e.g., Raman or AFM-IR) can map adsorption dynamics on metal oxides or silica surfaces.
- Thermogravimetric analysis (TGA) quantifies surface binding strength, while X-ray photoelectron spectroscopy (XPS) analyzes electronic interactions between the bromine atom and surface active sites. Studies on indoor surface chemistry () provide analogous protocols .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for validating the reproducibility of synthetic protocols for this compound?
- Methodological Answer :
- Descriptive statistics (mean, standard deviation) for yield and purity across multiple batches.
- Inferential statistics (e.g., t-tests, ANOVA) to compare results under varying conditions.
- Error propagation analysis accounts for uncertainties in measurement (e.g., emphasizes error reporting in chemical education research) .
Applications in Drug Discovery
Q. How can this compound serve as a scaffold for designing kinase inhibitors?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) screens the compound against kinase ATP-binding pockets. The bromophenyl group may occupy hydrophobic regions, while the morpholine oxygen hydrogen-bonds with catalytic residues.
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., ’s chlorophenyl derivatives) to optimize binding affinity .
Safety and Stability
Q. What are the key degradation pathways of this compound under ambient conditions, and how can stability be enhanced?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
